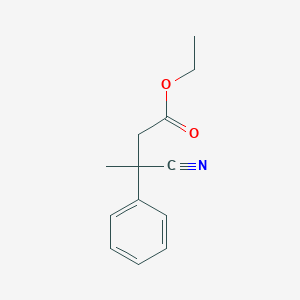![molecular formula C13H16FNO B113631 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1341477-02-8](/img/structure/B113631.png)
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Übersicht
Beschreibung
Bicyclo[3.2.1]octane is a type of organic compound that has a unique structure consisting of a six-membered carbon ring fused to a cyclopentane ring . This structure is found in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .
Synthesis Analysis
The synthesis of compounds with a bicyclo[3.2.1]octane structure often involves key reactions such as the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center . Another approach for the construction of the bicyclic skeleton is based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo-[3.2.1.0 2.7]octan-3-one intermediate .
Molecular Structure Analysis
The geometric structure calculations of compounds with a bicyclo[3.2.1]octane structure can be performed at various levels, such as B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances can be calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds with a bicyclo[3.2.1]octane structure often involve the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . Another key feature in the transformation of these compounds involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Physical And Chemical Properties Analysis
Physical properties of compounds with a bicyclo[3.2.1]octane structure can include color, density, hardness, and solubility . Chemical properties can include its reactivity and the types of chemical reactions it can undergo .
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding to Dopamine Transporters
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol derivatives have been synthesized and evaluated for their binding affinity to dopamine and serotonin transporters. The 3-alpha derivatives, specifically 3alpha-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane, demonstrated potent binding affinity for the dopamine transporter, indicating their potential in studying dopamine-related processes (Zhang et al., 2006).
Phytoxin Synthesis
These compounds have been used in the synthesis of new phytoxins. Derivatives like 3-(2-fluorophenyl)-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3a-ol have been synthesized and evaluated for their effects on the development of radicle and aerial parts of plants, such as Sorghum bicolor (Barbosa et al., 2005).
Analgesic Activity
A series of 1-phenyl-6-azabicyclo[3.2.1]octanes were tested for their analgesic and narcotic antagonist activities. This includes the study of structural variants and their pharmacological profiles, contributing to the understanding of analgesic drug development (Takeda et al., 1977).
Structural Characterization
Structural and spectroscopic studies of 3-aryl-1-azabicyclo[2.2.2]octan-3-ols, which are closely related to 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol, have been conducted. These studies help in understanding the conformational behavior and chemical properties of such compounds (Arias-Pérez et al., 1991).
Spectroscopic Study
Investigations into the IR and NMR spectra of condensed piperidine bicyclanols, like 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, provide valuable insights into their structural and chemical properties, crucial for their application in various scientific research areas (Gálvez et al., 1989).
Study of Antiaromatic Compounds
Research involving the synthesis and characterization of 2-(4'-fluorophenyl)bicyclo[3.2.1]octan-2-ol and its derivatives contribute to the understanding of antiaromatic compounds, which are significant in the field of organic chemistry (Volz & Shin, 2006).
Anti-Influenza Virus Activity
Tricyclic compounds with unique amine moieties, including 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride, have been synthesized and shown potent anti-influenza A virus activity, highlighting their potential in antiviral research (Oka et al., 2001).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJBPUJZBWHQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517907 | |
| Record name | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
CAS RN |
1341477-02-8 | |
| Record name | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



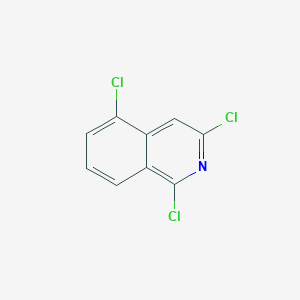
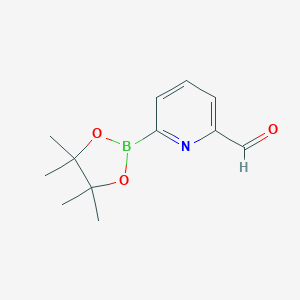
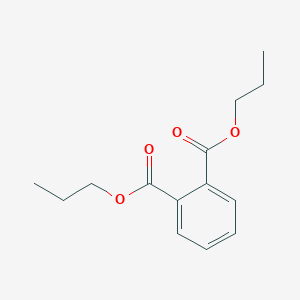
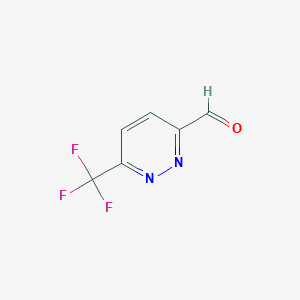
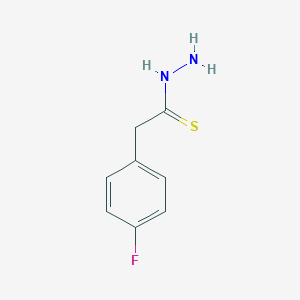

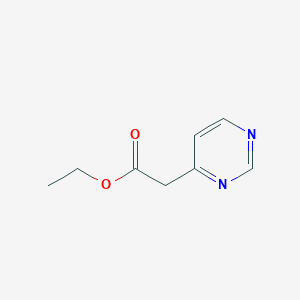
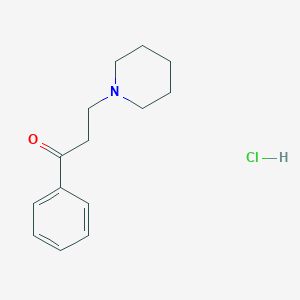
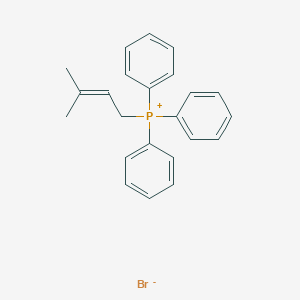
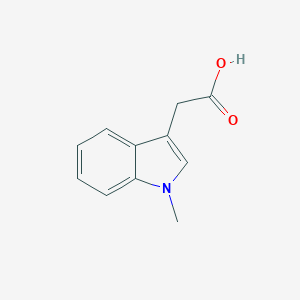
![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)
